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Compound of Interest

Compound Name: Histatin 3

CAS No.: 112844-49-2

Cat. No.: B12772732

Get Quote

Introduction

Histatins are a family of histidine-rich, cationic peptides found in human saliva that serve as a

crucial component of the innate immune system.[1] Among them, Histatin 3 (Htn-3), a 32-

amino acid peptide, is a precursor to other histatins (like Histatin 5) and possesses its own

significant biological activities.[1][2] These activities include potent antifungal action, particularly

against opportunistic pathogens like Candida albicans, antibacterial properties, and

involvement in oral wound healing.[2][3][4] The multifaceted functions of Histatin 3 make its

synthetic counterpart an invaluable tool for researchers in microbiology, immunology, and drug

development. Synthetic Histatin 3 allows for the systematic study of its mechanism of action

and serves as a template for developing novel antimicrobial agents.[3]

Key Applications

Antimicrobial Research: Investigating the mechanism of fungal and bacterial cell killing.[5][6]

Drug Development: Serving as a lead compound for novel antifungal and antibacterial

therapeutics.
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Wound Healing Studies: Elucidating the pathways involved in oral mucosal repair.[2]

Diagnostic Tool Development: Use in assays to screen for inhibitors of microbial growth.

Properties and Characteristics of Human Histatin 3
Quantitative data for synthetic Human Histatin 3 are summarized below. The peptide's high

cationic charge and histidine content are central to its biological function.

Property Value Reference

Amino Acid Sequence
DSHAKRHHGYKRKFHEKHH

SHRGYRSNYLYDN
[1]

Number of Residues 32 [1]

Molecular Formula C178H258N64O48 [1]

Molecular Weight 4062.4 Da [1]

Theoretical pI 9.78 (Calculated)

Purity (Post-HPLC) >95% [1]

Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of
Histatin 3
This protocol outlines the manual synthesis of Histatin 3 using the widely adopted Fmoc/tBu

(9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[7][8] This method involves the stepwise

addition of amino acids to a growing peptide chain anchored to an insoluble resin support.[9]

Materials:

Rink Amide resin (for C-terminal amide) or 2-chlorotrityl chloride resin (for C-terminal

carboxylic acid)[10]

Fmoc-protected amino acids (including side-chain protection, e.g., Trt for His, Boc for

Lys/Trp, tBu for Asp/Glu/Ser/Tyr)
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Coupling Reagent: HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium

hexafluorophosphate)

Base: DIPEA (N,N-Diisopropylethylamine)

Solvent: DMF (N,N-Dimethylformamide), amine-free[10]

Deprotection Reagent: 20% piperidine in DMF[10]

Cleavage Cocktail (Reagent K): 92.5% TFA, 2.5% water, 2.5% TIS (Triisopropylsilane), 2.5%

EDT (Ethanedithiol)

Cold diethyl ether

Procedure:

Resin Preparation:

Place the resin in a reaction vessel and swell in DMF for at least 1 hour.[10]

If starting with a pre-loaded resin, proceed to step 3. If loading the first amino acid onto a

resin like 2-chlorotrityl, follow the specific resin loading protocols.[10]

Fmoc Deprotection:

Drain the DMF from the swollen resin.

Add the 20% piperidine/DMF solution to the resin and agitate for 20 minutes to remove the

Fmoc protecting group.[7]

Drain the deprotection solution and wash the resin thoroughly with DMF (5 times).

Amino Acid Coupling:

In a separate tube, pre-activate the next Fmoc-amino acid (4 equivalents) by dissolving it

with HCTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF.

Add the activated amino acid solution to the deprotected resin.
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Agitate the mixture for 1-2 hours to allow the coupling reaction to complete.

Perform a Kaiser test to confirm complete coupling (beads should remain

colorless/yellow). If the test is positive (blue beads), repeat the coupling step.

Wash the resin thoroughly with DMF (5 times).

Chain Elongation:

Repeat steps 2 (Deprotection) and 3 (Coupling) for each amino acid in the Histatin 3
sequence from the C-terminus to the N-terminus.

Cleavage and Deprotection:

After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the

peptide-resin with dichloromethane (DCM) and dry it under vacuum.

Add the cold cleavage cocktail to the resin (10 mL per 0.1 mmol of synthesis scale).

Agitate the mixture at room temperature for 2-3 hours. This step cleaves the peptide from

the resin and removes the side-chain protecting groups.[8]

Filter the resin and collect the filtrate containing the crude peptide.

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two

more times.

Dry the crude peptide pellet under vacuum.

Protocol 2: Purification by Reverse-Phase HPLC (RP-
HPLC)
RP-HPLC is the standard method for purifying synthetic peptides, separating the target peptide

from impurities based on hydrophobicity.[11][12][13]

Materials:
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RP-HPLC system with a preparative C18 column

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[14]

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN)[14]

Lyophilizer

Procedure:

Sample Preparation:

Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue,

a small amount of ACN or acetic acid can be added.

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

System Equilibration:

Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B)

until a stable baseline is achieved on the UV detector (monitoring at 220 nm and 280 nm).

Chromatographic Separation:

Inject the filtered sample onto the column.

Run a linear gradient of increasing Mobile Phase B to elute the peptide. A typical gradient

for a peptide like Histatin 3 would be from 5% to 45% B over 40 minutes.[11]

Collect fractions of the eluate corresponding to the major peaks detected.

Fraction Analysis and Processing:

Analyze the collected fractions using analytical RP-HPLC and mass spectrometry to

identify those containing the pure Histatin 3 peptide.

Pool the pure fractions.
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Freeze the pooled solution and lyophilize (freeze-dry) to obtain the purified peptide as a

white, fluffy powder.

Data Presentation
Table 2: Typical Fmoc-SPPS Synthesis Parameters (0.1 mmol Scale)

Parameter Value/Reagent Purpose

Resin Loading 0.3 - 0.7 mmol/g Defines the synthesis capacity.

Amino Acid Excess 4 equivalents
Drives coupling reaction to

completion.

Coupling Reagent HCTU (3.9 eq.)
Activates the carboxylic acid of

the incoming amino acid.

Activation Base DIPEA (8 eq.)
Facilitates the activation and

coupling reactions.

Deprotection 20% Piperidine in DMF
Removes the N-terminal Fmoc

group.[9]

Coupling Time 1 - 2 hours
Reaction time for peptide bond

formation.

Washing Solvent DMF
Removes excess reagents and

by-products.

Table 3: Representative RP-HPLC Purification Parameters
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Parameter Specification

Column Preparative C18, 10 µm particle size

Mobile Phase A 0.1% TFA in H₂O

Mobile Phase B 0.1% TFA in Acetonitrile

Flow Rate 10-20 mL/min (preparative scale)

Detection UV at 220 nm & 280 nm

Gradient 5-45% Mobile Phase B over 40 minutes

Visualizations
Synthesis and Purification Workflow
The overall process from resin to purified peptide involves a cyclical synthesis phase followed

by linear purification and analysis steps.
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Solid-Phase Peptide Synthesis (Cyclical)
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Purification & Analysis
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Caption: Workflow for Histatin 3 synthesis, cleavage, and purification.

Mechanism of Action Against C. albicans
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Histatin 3 exerts its antifungal effect through a multi-step process involving binding to the

fungal cell, membrane permeabilization, and subsequent internalization leading to cell death.[5]

[6]
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Caption: Simplified mechanism of Histatin 3 antifungal activity.[5][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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